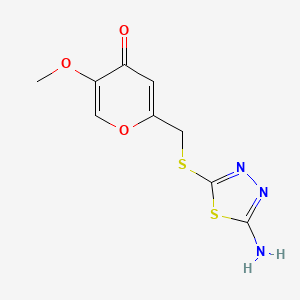

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one

Descripción general

Descripción

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C9H9N3O3S2 and its molecular weight is 271.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia. This cycle is part of the nitrogen metabolism in organisms. By inhibiting urease, the conversion of urea to ammonia and carbon dioxide is blocked, disrupting this cycle .

Result of Action

The inhibition of urease by this compound leads to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant effects on cells that rely on the urea cycle for their nitrogen metabolism, potentially leading to their death

Análisis Bioquímico

Biochemical Properties

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting urease, the compound can alter the pH balance within cells, affecting various metabolic processes . Additionally, it may impact the expression of genes involved in ammonia detoxification and other metabolic pathways, leading to changes in cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole and pyranone moieties, which interact with key amino acid residues in the enzyme’s active site. This inhibition leads to a decrease in ammonia production and subsequent alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations. These effects are consistent with its role as a urease inhibitor and its impact on ammonia production.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to ammonia detoxification and urea metabolism. By inhibiting urease, the compound affects the conversion of urea to ammonia, leading to changes in metabolic flux and metabolite levels . This inhibition can impact the overall metabolic balance within cells, influencing various biochemical processes and pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement and accumulation in specific tissues.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, such as the cytoplasm and organelles involved in metabolic processes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments where it can exert its biochemical effects.

Actividad Biológica

The compound 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is a novel derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from 5-amino-1,3,4-thiadiazole. The reaction conditions include the use of various solvents and catalysts to optimize yield and purity. Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

The biological activity of this compound has been evaluated against various microbial strains. The following table summarizes the antimicrobial activity observed in recent studies:

| Microorganism | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone: 15 mm | Disc Diffusion Method |

| Escherichia coli | Inhibition Zone: 12 mm | Disc Diffusion Method |

| Pseudomonas aeruginosa | Inhibition Zone: 10 mm | Disc Diffusion Method |

| Aspergillus niger | MIC: 32 μg/mL | Broth Microdilution |

| Candida albicans | MIC: 24 μg/mL | Broth Microdilution |

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed higher efficacy against Staphylococcus aureus compared to other tested strains. The antifungal activity was also promising, particularly against Aspergillus niger and Candida albicans , indicating its potential as an antifungal agent.

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism. The presence of the thiadiazole moiety is crucial as it enhances the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells.

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives. For instance:

- Antimicrobial Screening : A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activities using standard strains such as Staphylococcus aureus and Escherichia coli . The results indicated that modifications in the thiadiazole structure could significantly enhance biological activity .

- Synergistic Effects : Research has shown that combining 1,3,4-thiadiazole derivatives with other pharmacologically active agents can lead to synergistic effects, improving efficacy while reducing toxicity . This approach is particularly relevant for developing new therapeutic agents against resistant microbial strains.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . Studies have shown that it is effective against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) reported for some derivatives are notably lower than those for standard antibiotics, suggesting enhanced efficacy .

Anti-convulsant Properties

Compounds with similar structures to 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one have been investigated for their anti-convulsant activities . The presence of the thiadiazole moiety is believed to contribute to these effects by modulating neurotransmitter systems within the central nervous system .

Enzyme Inhibition

The compound has shown promise as an inhibitor of urease enzymes , which play a crucial role in various metabolic pathways. This activity could be beneficial in treating infections caused by urease-producing bacteria .

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, derivatives containing the thiadiazole ring exhibited MIC values significantly lower than conventional antibiotics against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC of 31.25 µg/mL against E. coli, outperforming standard drugs like ofloxacin .

Case Study 2: Anti-convulsant Activity

A recent investigation into anti-convulsant properties highlighted that derivatives synthesized from 5-amino-1,3,4-thiadiazole showed notable activity in animal models. The study reported that these compounds could reduce seizure frequency significantly compared to control groups .

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyran ring + Thiadiazole moiety | Antimicrobial, anti-convulsant |

| 5-amino-1,3,4-thiadiazole | Thiadiazole ring | Antimicrobial |

| 5-hydroxy-4H-pyran | Pyran ring | Antimicrobial |

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-14-7-3-15-5(2-6(7)13)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZBLJLTFXVHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.